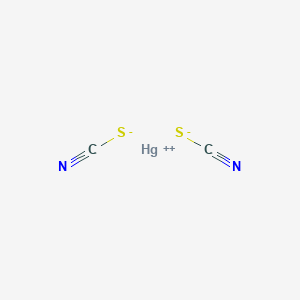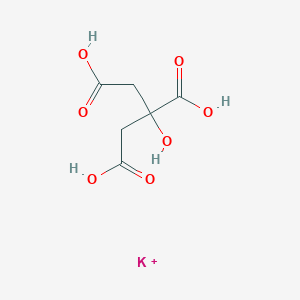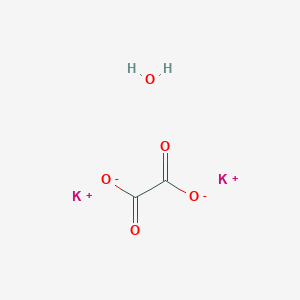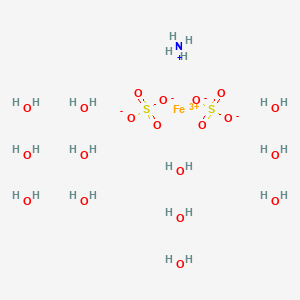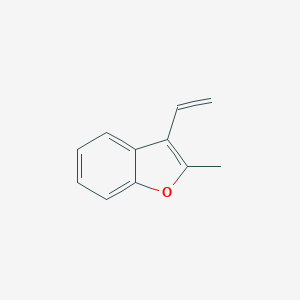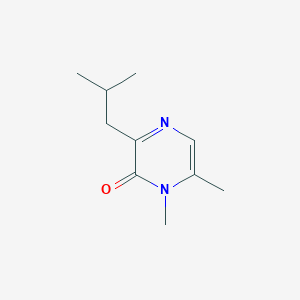
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone, also known as DIMBP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising molecule for various applications.
作用机制
The mechanism of action of 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis.
生化和生理效应
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone exhibits a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have antioxidant and neuroprotective effects, making it a promising molecule for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that it may have potential applications in the treatment of inflammatory bowel disease and other autoimmune disorders. Further studies are needed to fully understand its mechanism of action and potential applications in these areas.
合成方法
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone can be synthesized through a variety of methods, including the reaction of 3-isobutyl-2(1H)-pyrazinone with formaldehyde and methylamine. Another method involves the reaction of 3-isobutyl-2(1H)-pyrazinone with dimethyl sulfate and sodium hydroxide. Both methods have been reported to yield high purity 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone.
科学研究应用
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone has been studied extensively for its potential applications in various scientific fields. One of its most promising applications is in cancer research, where it has been shown to inhibit the growth of cancer cells through the induction of apoptosis. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
属性
CAS 编号 |
137232-66-7 |
|---|---|
产品名称 |
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone |
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC 名称 |
1,6-dimethyl-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-10(13)12(4)8(3)6-11-9/h6-7H,5H2,1-4H3 |
InChI 键 |
LTTGQZRCQUXHHB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=O)N1C)CC(C)C |
规范 SMILES |
CC1=CN=C(C(=O)N1C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)
